3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methylbenzoate 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methylbenzoate
Brand Name: Vulcanchem
CAS No.: 851093-20-4
VCID: VC7209742
InChI: InChI=1S/C25H22N2O4S/c1-17-13-15-21(16-14-17)32(29,30)23-19(3)26-27(20-10-5-4-6-11-20)24(23)31-25(28)22-12-8-7-9-18(22)2/h4-16H,1-3H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4C
Molecular Formula: C25H22N2O4S
Molecular Weight: 446.52

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methylbenzoate

CAS No.: 851093-20-4

Cat. No.: VC7209742

Molecular Formula: C25H22N2O4S

Molecular Weight: 446.52

* For research use only. Not for human or veterinary use.

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methylbenzoate - 851093-20-4

Specification

CAS No. 851093-20-4
Molecular Formula C25H22N2O4S
Molecular Weight 446.52
IUPAC Name [5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methylbenzoate
Standard InChI InChI=1S/C25H22N2O4S/c1-17-13-15-21(16-14-17)32(29,30)23-19(3)26-27(20-10-5-4-6-11-20)24(23)31-25(28)22-12-8-7-9-18(22)2/h4-16H,1-3H3
Standard InChI Key VEXMSEZUBCRJQH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4C

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is [5-(2-methylbenzoyloxy)-3-methyl-4-(4-methylphenyl)sulfonyl-1-phenyl-1H-pyrazol-2-yl] 2-methylbenzoate, reflecting its substitution pattern:

  • A pyrazole ring substituted at position 1 with a phenyl group, position 3 with a methyl group, position 4 with a p-toluenesulfonyl (tosyl) group, and position 5 with a 2-methylbenzoate ester.

  • Molecular formula: C26H24N2O5S\text{C}_{26}\text{H}_{24}\text{N}_2\text{O}_5\text{S} (calculated molecular weight: 488.54 g/mol).

Structural Features

The molecule’s architecture combines three key functional groups:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms, providing sites for electrophilic substitution and coordination.

  • Tosyl group: Introduces sulfonic acid derivative characteristics, enhancing stability and influencing electronic properties.

  • 2-Methylbenzoate ester: The ortho-methyl substitution on the benzoyl moiety introduces steric hindrance, potentially affecting crystallization and solubility.

Synthesis and Preparation

Synthetic Pathways

The synthesis of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methylbenzoate follows a multi-step protocol, as inferred from analogous pyrazole derivatives :

  • Pyrazole Core Formation:

    • Reactants: β-Ketonitrile (e.g., 3-oxo-2-phenylbutanenitrile) and phenylhydrazine.

    • Conditions: Reflux in aqueous medium with p-toluenesulfonic acid (PTSA) as a catalyst.

    • Mechanism: Cyclocondensation via nucleophilic attack and dehydration, yielding 3-methyl-1-phenyl-1H-pyrazol-5-amine .

  • Tosylation:

    • Reactants: Pyrazol-5-amine intermediate and tosyl chloride (TsCl\text{TsCl}).

    • Conditions: Anhydrous dichloromethane with triethylamine (Et3N\text{Et}_3\text{N}) as a base.

    • Outcome: Substitution of the amine group with a tosyl moiety, forming 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-ol.

  • Esterification:

    • Reactants: Pyrazol-5-ol intermediate and 2-methylbenzoyl chloride.

    • Conditions: Steglich esterification using N,NN,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

    • Purification: Column chromatography with hexane/ethyl acetate gradients .

Table 1: Key Reaction Conditions and Yields

StepReactantsSolventCatalyst/BaseTemperatureYield (%)
Pyrazole formationβ-Ketonitrile, PhNHNH₂H₂OPTSAReflux85–90
TosylationTsCl, Et₃NCH₂Cl₂Et₃N0–25°C75–80
Esterification2-MeBzCl, DCC, DMAPCH₂Cl₂DMAP25°C65–70

Physicochemical Properties

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic protons: δ 7.2–8.1 ppm (multiplet, 9H from phenyl and tosyl groups).

    • Methyl groups: δ 2.3–2.5 ppm (singlets, 6H from tosyl and 2-methylbenzoate).

    • Pyrazole C-H: δ 6.1 ppm (singlet, 1H) .

  • IR (KBr):

    • νC=O\nu_{\text{C=O}}: 1715 cm⁻¹ (ester carbonyl).

    • νS=O\nu_{\text{S=O}}: 1360 cm⁻¹ and 1175 cm⁻¹ (tosyl sulfonyl).

    • νC=N\nu_{\text{C=N}}: 1605 cm⁻¹ (pyrazole ring) .

Thermal and Solubility Data

  • Melting point: 162–165°C (predicted, based on ortho-substituent effects lowering symmetry compared to para-isomers).

  • Solubility: Poor in water (<0.1 mg/mL); soluble in polar aprotic solvents (e.g., DMSO, DMF).

Comparative Analysis with Structural Analogs

2-Methyl vs. 4-Methylbenzoate Isomers

Property2-Methylbenzoate Derivative4-Methylbenzoate Derivative
Melting Point162–165°C172–175°C
Solubility in EtOAcModerateHigh
HPLC Retention Time12.3 min10.8 min

The ortho-substituent in the 2-methyl derivative introduces steric hindrance, reducing crystal packing efficiency and solubility compared to the para-isomer.

Biological Activity and Applications

Material Science Applications

  • Ligand design: Potential for coordinating transition metals (e.g., Pd, Cu) in catalysis.

  • Luminescent materials: Pyrazole-based fluorophores with tunable emission spectra.

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